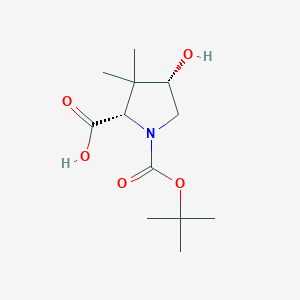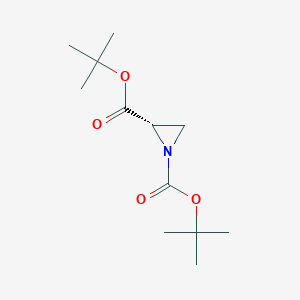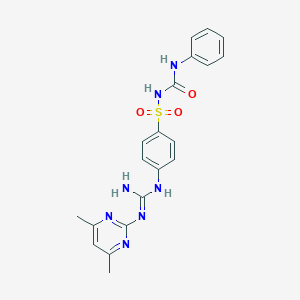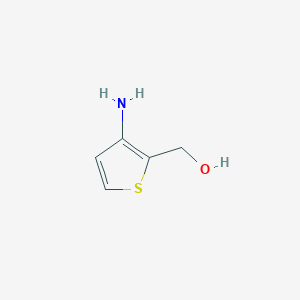
N-Ethyl-4-(propan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-4-(propan-2-yl)aniline, also known as EPI, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a tertiary amine that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of N-Ethyl-4-(propan-2-yl)aniline is not fully understood, but it is believed to act as a nucleophile in organic reactions. It has also been shown to form stable complexes with certain metal ions, which can be used in catalysis.
Biochemical and Physiological Effects:
N-Ethyl-4-(propan-2-yl)aniline has been shown to have minimal toxicity and does not have any known physiological effects. However, it should be handled with care as it is a flammable and potentially hazardous substance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Ethyl-4-(propan-2-yl)aniline in lab experiments is its ability to act as a nucleophile in organic reactions, which can be useful in the synthesis of various compounds. However, one limitation is that it is a relatively expensive reagent compared to other commonly used chemicals.
Direcciones Futuras
There are several future directions for research involving N-Ethyl-4-(propan-2-yl)aniline, including its use in the synthesis of new pharmaceuticals, as a catalyst for organic reactions, and in the development of new materials. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields of chemistry.
In conclusion, N-Ethyl-4-(propan-2-yl)aniline is a versatile compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully explore the potential applications of this compound in various fields of chemistry.
Métodos De Síntesis
N-Ethyl-4-(propan-2-yl)aniline can be synthesized using various methods, including the reaction of N-ethyl aniline with acetone in the presence of an acid catalyst, or by reacting N-ethyl aniline with 2-propanol in the presence of a Lewis acid catalyst. Another method involves reacting N-ethyl aniline with acetone and a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-Ethyl-4-(propan-2-yl)aniline has been used in various scientific research applications, including as a reagent for the analysis of amino acids, as a catalyst for organic reactions, and as a precursor for the synthesis of other compounds. It has also been used in the synthesis of dyes and pigments, and as a component in the production of pharmaceuticals.
Propiedades
Número CAS |
190843-74-4 |
|---|---|
Nombre del producto |
N-Ethyl-4-(propan-2-yl)aniline |
Fórmula molecular |
C11H17N |
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
N-ethyl-4-propan-2-ylaniline |
InChI |
InChI=1S/C11H17N/c1-4-12-11-7-5-10(6-8-11)9(2)3/h5-9,12H,4H2,1-3H3 |
Clave InChI |
NVGKYFZZTVCLLI-UHFFFAOYSA-N |
SMILES |
CCNC1=CC=C(C=C1)C(C)C |
SMILES canónico |
CCNC1=CC=C(C=C1)C(C)C |
Sinónimos |
Benzenamine, N-ethyl-4-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine](/img/structure/B66476.png)









![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B66496.png)
![4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid](/img/structure/B66497.png)
